N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
説明
特性
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2S2/c21-12-1-5-14(6-2-12)23-17(26)11-29-20-24-16-9-10-28-18(16)19(27)25(20)15-7-3-13(22)4-8-15/h1-8H,9-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHBBLJAYOQLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C25H22BrF N3O2S
- Molecular Weight : 540.505 g/mol
- CAS Number : 443740-07-6
The structure includes a bromophenyl group and a thieno[3,2-d]pyrimidine moiety, which are known to contribute to various biological activities.
Research indicates that compounds similar to N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit inhibitory effects on several key enzymes involved in cellular signaling pathways:
- GSK-3β Inhibition : The compound has been shown to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegeneration. The IC50 value for GSK-3β inhibition is reported to be as low as 8 nM in related compounds .
- Anti-inflammatory Activity : The compound reduces the production of pro-inflammatory cytokines and nitric oxide in cell models. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Similar derivatives have demonstrated neuroprotective properties in models of neurodegeneration, particularly through the inhibition of tau hyperphosphorylation .
Biological Activity Data
| Activity Type | Description | IC50/Effectiveness |
|---|---|---|
| GSK-3β Inhibition | Competitive inhibition leading to reduced activity in cellular pathways | IC50 = 8 nM |
| Anti-inflammatory | Suppression of NO and IL-6 levels in microglial cells | Significant reduction |
| Neuroprotection | Protection against okadaic acid-induced tau hyperphosphorylation | Effective at 1 µM |
Case Studies
- Inflammation Model Study : In a study utilizing BV-2 microglial cells, compounds structurally similar to N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide were shown to significantly decrease nitric oxide levels at concentrations as low as 1 µM .
- Neurodegeneration Study : Research on related compounds indicated that they could mitigate tau hyperphosphorylation in neuronal cell lines, suggesting a protective role against neurodegenerative processes .
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-fluorophenyl group (target compound and IWP-3) may enhance target selectivity due to its moderate electron-withdrawing effect, as seen in kinase inhibitors .
Core Modifications: Analog 4 lacks the thieno-fused ring system, simplifying the scaffold but possibly reducing binding affinity compared to the target compound . The benzothiazole moiety in IWP-3 introduces aromatic stacking interactions, critical for its Wnt inhibitory activity .
Physicochemical Properties :
- Melting points vary significantly: Analog 4 exhibits a high melting point (>259°C), suggesting crystalline stability, whereas analogs with bulky substituents (e.g., Analog 3) may have lower solubility .
- NMR data (e.g., δ 10.22 ppm for NHCO in Analog 4) confirm hydrogen-bonding capacity, a feature shared with the target compound .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
